
5-Fluoro-2-methyl-3-nitrobenzoic acid
Overview
Description
5-Fluoro-2-methyl-3-nitrobenzoic acid is an aromatic compound that contains a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Fluoro-2-methyl-3-nitrobenzoic acid typically involves the nitration of 5-Fluoro-2-methylbenzoic acid. The process can be summarized as follows:
Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The key steps include:
Raw Material Handling: Ensuring the purity and availability of 5-Fluoro-2-methylbenzoic acid.
Reaction Optimization: Fine-tuning the reaction parameters such as temperature, concentration of reagents, and reaction time.
Product Isolation: Employing techniques like distillation, crystallization, and filtration to isolate and purify the final product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (−NO₂) undergoes reduction to form an amine (−NH₂). Key methods include:
Reagents and Conditions:
-
Catalytic Hydrogenation: H₂ gas with palladium on carbon (Pd/C) in ethanol at 25–50°C .
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Chemical Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) under reflux .
Product:
5-Fluoro-2-methyl-3-aminobenzoic acid, isolated in yields >85% after purification .
Esterification of the Carboxylic Acid
The carboxylic acid (−COOH) reacts with alcohols to form esters.
Reagents and Conditions:
-
Methanol + Thionyl Chloride (SOCl₂):
Product:
Methyl ester derivatives, critical intermediates for pharmaceuticals and agrochemicals .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the 5-position participates in substitution reactions under specific conditions.
Reagents and Conditions:
-
Ammonia (NH₃): Heated in DMSO at 120°C with CuI catalyst (54% yield) .
-
Alkoxides (RO⁻): Requires high temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
Product:
Substituted derivatives like 5-amino-2-methyl-3-nitrobenzoic acid or ether analogs .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under catalytic conditions.
Reagents and Conditions:
-
CuI/Et₃N in DMSO: Heated at 120°C for 12 hours, leading to protodecarboxylation .
-
Thermal Decarboxylation: Heating above 200°C in inert solvents (e.g., toluene) .
Product:
5-Fluoro-2-methylnitrobenzene, a precursor for fluorinated polymers .
Comparative Reaction Efficiency
Mechanistic Insights
-
Nitro Group Effects: The electron-withdrawing nitro group meta to the carboxylic acid enhances electrophilic substitution at the 5-position .
-
Steric Hindrance: The methyl group at the 2-position slows NAS but stabilizes intermediates during esterification .
-
Fluorine Reactivity: The fluorine atom’s strong electronegativity directs substitution to specific ring positions, favoring para/ortho pathways .
Stability and Handling
Scientific Research Applications
5-Fluoro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential drugs for cancer treatment.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic substitution reactions. The fluorine atom also plays a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-3-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
5-Fluoro-2-methoxy-3-nitrobenzoic acid:
Uniqueness
5-Fluoro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the same aromatic ring. This combination of substituents imparts distinct electronic and steric effects, making the compound valuable in various chemical transformations and applications.
Biological Activity
5-Fluoro-2-methyl-3-nitrobenzoic acid (FMNBA) is an aromatic carboxylic acid notable for its unique structural features, including a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds.
- Molecular Formula : C8H6FNO4
- Molecular Weight : 213.16 g/mol
- Physical State : Yellow solid, soluble in organic solvents
Biological Activity Overview
Research indicates that FMNBA exhibits substantial biological activity, particularly in the context of cancer therapy. Its derivatives have been explored for their potential anti-cancer properties, especially as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms relevant to cancer cell survival.
- Antiproliferative Effects : Studies have shown that FMNBA and its derivatives can inhibit the proliferation of various cancer cell lines. For example, derivative compounds have demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and ovarian cancer (A2780) cell lines, indicating potent antiproliferative activity .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. In particular, one study highlighted that treatment with a derivative led to a dose-dependent increase in apoptotic events in MCF7 cells .
- Cell Cycle Arrest : FMNBA has been shown to cause cell cycle arrest at the G2/M phase in treated cells, which is critical for halting the progression of cancer .
- Target Interaction : Molecular docking studies suggest that FMNBA interacts with key biological targets such as COX-2, EGFR, and CDK2, which are implicated in cancer progression and survival pathways .
Table 1: Antiproliferative Activity of FMNBA Derivatives
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
16g | MCF7 | 0.01 | 578 |
16g | A2780 | 0.05 | - |
16g | HT29 | 0.10 | - |
16g | MRC5 | 1.27 | - |
The above table summarizes the antiproliferative activity of compound 16g derived from FMNBA against various cancer cell lines compared to normal fibroblast cells (MRC5). The high selectivity index indicates that this compound preferentially targets cancer cells over normal cells.
Synthesis and Applications
FMNBA serves as an important intermediate in organic synthesis, particularly for developing pharmaceuticals and agrochemicals. Its derivatives are actively being researched for therapeutic effects against various diseases, including cancer.
Synthesis Methods
The synthesis of FMNBA can be achieved through nitration reactions involving precursors like 5-fluoro-2-methylbenzoic acid treated with fuming nitric acid in the presence of sulfuric acid. This method introduces the nitro group at the meta position relative to the carboxylic acid group.
Q & A
Q. Basic: What are the optimal synthetic routes for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid, and how does the introduction of methyl and nitro groups affect reaction efficiency?
Methodological Answer:
The synthesis can proceed via sequential functionalization of a benzoic acid scaffold. A plausible route involves:
Methylation : Introduce the methyl group at the 2-position of 5-fluorobenzoic acid using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the fluorine atom may require elevated temperatures (~80°C) .
Nitration : Perform electrophilic aromatic nitration (HNO₃/H₂SO₄) at the 3-position. The fluorine atom directs nitration meta to itself, while the methyl group may slightly deactivate the ring. Monitor reaction progress via TLC to avoid over-nitration .
Challenges : Competing regioselectivity due to substituent electronic effects. Yield optimization may require iterative adjustments in nitration temperature and acid concentration.
Q. Advanced: How can computational modeling (e.g., DFT) predict the regioselectivity of nitration in 5-fluoro-2-methylbenzoic acid derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density and Fukui indices to identify reactive sites. For 5-fluoro-2-methylbenzoic acid:
- The fluorine atom withdraws electron density, making the meta position (3-position) more electrophilic.
- The methyl group donates electrons via hyperconjugation, slightly activating the adjacent 1- and 3-positions.
Compare computational predictions with experimental nitration outcomes (e.g., HPLC or NMR analysis of product mixtures) .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?
Methodological Answer:
- ¹H NMR : The methyl group (2-position) appears as a singlet (~δ 2.5 ppm). The aromatic protons show splitting patterns due to ortho-fluorine coupling (J ≈ 8–10 Hz) and meta-nitro deshielding.
- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution.
- IR : Strong bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1530/1350 cm⁻¹ (nitro group).
- MS : Molecular ion [M-H]⁻ at m/z 228 (calculated for C₈H₅FNO₄). Cross-reference with analogs like 2-fluoro-3-nitrobenzoic acid (CAS 317-46-4) for validation .
Q. Advanced: What are the challenges in achieving selective reduction of the nitro group in the presence of fluorine and methyl substituents, and how can reaction conditions be optimized?
Methodological Answer:
Reduction Methods :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol. The methyl group may sterically hinder catalyst access, requiring higher H₂ pressure (3–5 atm).
- Chemical Reduction : SnCl₂/HCl selectively reduces nitro to amine, but fluorine may hydrolyze under strong acidic conditions. Add NaF to stabilize fluorine .
Optimization : Monitor reaction progress via LC-MS. For sensitive substrates, employ milder reductants like Na₂S₂O₄ in buffered solutions (pH 7–8) to preserve the carboxylic acid group.
Q. Basic: How does the acidity of this compound compare to its non-fluorinated or non-methylated analogs?
Methodological Answer:
The acidity (pKa) is influenced by:
- Electron-Withdrawing Effects : The nitro (-NO₂) and fluorine (-F) groups decrease pKa (~1.5–2.0) compared to benzoic acid (pKa ~4.2).
- Steric Effects : The methyl group slightly reduces solvation of the carboxylate, counteracting electron donation.
Experimental determination via potentiometric titration in aqueous ethanol (50% v/v) is recommended. Compare with data for 2-fluoro-3-nitrobenzoic acid (pKa ~1.8) .
Q. Advanced: What strategies minimize decarboxylation during high-temperature reactions involving this compound?
Methodological Answer:
- Protection of the Carboxylic Acid : Convert to methyl ester (CH₃I, K₂CO₃) or tert-butyl ester (Boc₂O) before heating. Deprotect post-reaction with LiOH or TFA .
- Solvent Choice : Use high-boiling, non-polar solvents (e.g., toluene) to reduce reaction temperature.
- Catalytic Additives : Add Cu(I) salts to stabilize intermediates during coupling reactions.
Properties
IUPAC Name |
5-fluoro-2-methyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCBPLTJBYJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591941 | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850462-64-5 | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850462-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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